molecular formula C10H9F2NO2 B1474701 2-(3,3-Difluoroazetidin-1-yl)benzoic acid CAS No. 1785180-78-0

2-(3,3-Difluoroazetidin-1-yl)benzoic acid

Cat. No.: B1474701
CAS No.: 1785180-78-0
M. Wt: 213.18 g/mol
InChI Key: MDOQCYAYEWSDBS-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9F2NO2 and its molecular weight is 213.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

A study developed novel fluorescence probes, demonstrating their effectiveness in selectively detecting highly reactive oxygen species (hROS) and differentiating them from other reactive oxygen species (ROS). This advancement offers potent tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibitors for Oil-well Tubular Steel

Research on thiazole derivatives, including compounds related to azetidin-ones, showed these chemicals effectively inhibit corrosion of oil-well tubular steel in acidic environments. Their adsorption on the steel surface adheres to the Langmuir adsorption isotherm, indicating their potential as mixed-type inhibitors (Yadav, Sharma, & Kumar, 2015).

Inhibitors of Human Protein Kinase CK2

A study highlighted the synthesis and in vitro evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, identifying potent inhibitors of human protein kinase CK2. These findings are crucial for developing therapeutic agents targeting CK2-related diseases (Chekanov et al., 2014).

Anti-inflammatory Constituents from Plants

Investigation into benzoic acid derivatives and acetophenones from the fruits of Melicope semecarpifolia identified compounds with potent inhibition against superoxide anion generation and elastase release by human neutrophils. These natural products offer promising leads for developing anti-inflammatory agents (Chen, Cho, Hwang, & Chen, 2008).

Antibacterial and Anthelmintic Activity

A study on the synthesis of various substituted quinazolinone, including derivatives attached to azetidin-ones, reported significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as anthelmintic activity. These findings highlight the therapeutic potential of these compounds in treating infections and parasitic diseases (Debnath & Manjunath, 2011).

Synthesis of N-protected 3,3-Difluoroazetidin-2-ones

Another study focused on the synthesis of N-protected 3,3-difluoroazetidin-2-ones, providing a methodology for generating these compounds efficiently. This work lays the groundwork for further exploration of 3,3-difluoroazetidin-1-yl benzoic acid derivatives in various scientific applications (Lacroix, Cheguillaume, Gérard, & Marchand-Brynaert, 2003).

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOQCYAYEWSDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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